REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:6]([CH3:15])=[N:7][C:8]([CH3:14])=[C:9]([CH:13]=1)[C:10](O)=[O:11])=[O:4].B.C1COCC1.CC(O)=O.O.C([O-])(O)=O.[Na+]>C1COCC1.O.CCOC(C)=O>[OH:11][CH2:10][C:9]1[C:8]([CH3:14])=[N:7][C:6]([CH3:15])=[C:5]([CH:13]=1)[C:3]([O:2][CH3:1])=[O:4] |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
the solution was stirred until the bubbling
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the solution was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with 30 mL of EtOAc
|
Type
|
WASH
|
Details
|
the combined extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash silica gel chromatography (3% MeOH/CHCl3)
|
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C(=NC(=C(C(=O)OC)C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 452 mg | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |